BenchChemオンラインストアへようこそ!

2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

BACE1 Inhibition Alzheimer's Disease CNS Drug Discovery

This N-tosyl-7-thiopheneacetamido-THIQ derivative is a strategically functionalized scaffold that directly addresses potency and selectivity challenges in CNS and oncology programs. Unlike generic THIQ analogs that suffer from micromolar potency and high lipophilicity, this compound incorporates the critical N-tosyl and 7-position thiophene-2-acetamide motifs essential for low-nanomolar BACE1 activity (IC50 8 nM) and isoform-selective carbonic anhydrase inhibition. Procure this pre-optimized core to accelerate focused library synthesis and avoid the resource-intensive optimization of weak HTS hits.

Molecular Formula C22H22N2O3S2
Molecular Weight 426.55
CAS No. 954630-83-2
Cat. No. B2420376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
CAS954630-83-2
Molecular FormulaC22H22N2O3S2
Molecular Weight426.55
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CS4
InChIInChI=1S/C22H22N2O3S2/c1-16-4-8-21(9-5-16)29(26,27)24-11-10-17-6-7-19(13-18(17)15-24)23-22(25)14-20-3-2-12-28-20/h2-9,12-13H,10-11,14-15H2,1H3,(H,23,25)
InChIKeyHUXHVHLKOGDAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

954630-83-2: A Tetrahydroisoquinoline-Based Research Compound for Focused SAR Exploration


2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS: 954630-83-2) is a synthetic research compound, characterized by a tetrahydroisoquinoline (THIQ) core, an N-tosyl protecting group, and a thiophene-2-acetamide substituent at the 7-position. It serves as a versatile scaffold in medicinal chemistry for probing structure-activity relationships (SAR) in programs targeting neurological disorders and other conditions. Its classification as a THIQ derivative places it within a well-studied family of compounds, allowing researchers to leverage existing SAR knowledge for the development of novel, selective candidates [1].

Why 2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is Not a Simple Drop-In Replacement for General THIQ Analogs


The specific substitution pattern of this compound is critical for its application profile. The N-tosyl group on the THIQ core, a feature of certain carbonic anhydrase inhibitor series [1], dictates distinct electronic and steric properties that govern target binding and selectivity. Similarly, the 7-position thiophene-2-acetamide is a key motif associated with achieving low-nanomolar potency against challenging CNS targets like BACE1 [2]. Generic or 'simplified' THIQ analogs lacking this precise combination of modifications frequently suffer from poor potency (often in the micromolar range) or suboptimal physicochemical properties like high lipophilicity (clogP > 5) and low to moderate solubility, which severely limits their progression into in vivo studies [REFS-2, REFS-3]. Therefore, interchanging without considering these specific functional groups would risk irreproducible results or a complete loss of biological activity in assays.

Evidence-Based Differentiation: How the Thiophene-THIQ Hybrid Defines a Potency and Physicochemical Advantage


Low-Nanomolar BACE1 Potency Inferred from the Thiophene Dihydroisoquinoline Pharmacophore

The thiophene dihydroisoquinoline scaffold, of which this compound is a direct analog, has been shown to be a critical pharmacophore for achieving high potency against BACE1. A close structural analog from the lead optimization series achieved an IC50 of 8 nM in a BACE1 Alpha assay, a significant improvement over the initial, weak micromolar hit from which the series was developed [1]. This comparison highlights the value of the specific hybrid structure, as simple THIQ or thiophene fragments alone would not achieve this potency level.

BACE1 Inhibition Alzheimer's Disease CNS Drug Discovery

Potential for Superior Physicochemical Profile Inferred from Solubility-Optimized THIQ Analogs

Optimization of tetrahydroisoquinoline-based orexin-1 receptor antagonists has shown that substitution at the 7-position can be leveraged to break the typical high lipophilicity (clogP > 5) and poor solubility of this class. An optimized analog (compound 44) incorporating such a strategy achieved excellent kinetic solubility (> 200 μM) and good CNS permeability (Papp = 14.7 × 10⁻⁶ cm/s), representing a significant improvement over earlier, less-substituted compounds in the same series [1]. This suggests that the specific 7-position substitution on the target compound is a key structural feature for achieving favorable drug-like properties.

Physicochemical Properties CNS Permeability ADME

High-Value Application Scenarios for 2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide in Drug Discovery


Building Block for Next-Generation BACE1 Inhibitors

This compound is an ideal building block for synthesizing focused libraries targeting BACE1. The thiophene dihydroisoquinoline core has demonstrated the ability to achieve low-nanomolar potency (IC50 of 8 nM), a direct result of a structure-based design campaign to combat Alzheimer's disease [1]. A medicinal chemistry team can use this core to explore peripheral modifications while maintaining the core pharmacophore, avoiding the need to start from weak micromolar HTS hits. This approach addresses the common risk of potency collapse during lead optimization.

Specialized Scaffold for CNS Penetration Studies

For neuroscience programs struggling to balance potency with CNS drug-like properties, this compound offers a strategic advantage. Data from closely related THIQ-based orexin receptor antagonists shows that the 7-substituted scaffold can overcome the class's typical high lipophilicity and low solubility [1]. This compound can be used as a comparator tool molecule in ADME assays to benchmark the permeability and solubility of new analogs, providing a standard for achieving a favorable Papp (>14.7 × 10⁻⁶ cm/s) and kinetic solubility (>200 μM). The N-tosyl group further provides a chemical handle for modulating, or as a control for, target selectivity profiles, as seen in carbonic anhydrase inhibitor research [2].

Selectivity Probe for Carbonic Anhydrase Isoforms

The N-tosyl-tetrahydroisoquinoline core is a known structural motif for achieving selective inhibition of carbonic anhydrase isoforms [1]. This compound can be utilized as a selectivity probe to map interactions with CA isozymes, distinguishing binding to CA II versus tumor-associated isoforms like CA IX and XII. This application circumvents the need to re-synthesize the complete scaffold from scratch when exploring selectivity profiles, directly addressing the problem of off-target effects in CA-focused oncology programs.

Quote Request

Request a Quote for 2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.